O-Demethyl rivoglitazone
説明
特性
CAS番号 |
770698-20-9 |
|---|---|
分子式 |
C19H17N3O4S |
分子量 |
383.4 g/mol |
IUPAC名 |
5-[[4-[(6-hydroxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17N3O4S/c1-22-15-9-12(23)4-7-14(15)20-17(22)10-26-13-5-2-11(3-6-13)8-16-18(24)21-19(25)27-16/h2-7,9,16,23H,8,10H2,1H3,(H,21,24,25) |
InChIキー |
OIEQYSVXVNGAOF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyl rivoglitazone typically involves the demethylation of rivoglitazone. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group without affecting other functional groups in the molecule.
Industrial Production Methods: Industrial production of O-Demethyl rivoglitazone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the integrity of the compound. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained with high yield and purity.
化学反応の分析
Metabolic Pathways and Enzymatic Reactions
O-Demethyl rivoglitazone arises through the oxidative metabolism of rivoglitazone, mediated by cytochrome P450 (CYP) enzymes. The primary pathway involves:
-
O-Demethylation : Cleavage of the methoxy group (-OCH₃) on the benzimidazole ring, forming a hydroxyl group (-OH) .
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Sulfation : Subsequent conjugation of the hydroxyl group with sulfate via sulfotransferases (SULTs), yielding O-demethyl-O-sulfate rivoglitazone (M11), a major metabolite in preclinical models .
Key Enzymes:
| Enzyme Family | Role in Metabolism | Example Isoforms |
|---|---|---|
| Cytochrome P450 | Catalyzes O-demethylation | CYP2C8, CYP2C9 |
| Sulfotransferases | Facilitates sulfate conjugation | SULT1A1, SULT1E1 |
In Vitro Metabolic Profiling
Studies in human, rat, and monkey hepatocytes identified O-demethyl rivoglitazone as a significant metabolite:
-
Reaction Conditions :
-
Major Metabolites :
Metabolite Structural Modification Relative Abundance M11 (O-demethyl-O-sulfate) Demethylation + sulfation 45–60% (monkeys) M12 (O-demethyl) Demethylation only 20–30% (rats) N-demethyl rivoglitazone N-demethylation <10% (humans)
Demethylation Process
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Step 1 : CYP2C8/9 oxidizes the methoxy group, forming a transient hydroxymethyl intermediate.
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Step 2 : Spontaneous cleavage of the C-O bond releases formaldehyde, yielding the hydroxylated metabolite .
Sulfation
-
The hydroxyl group reacts with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in a sulfotransferase-catalyzed reaction:
Structural Elucidation
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Key Spectral Data :
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LC-MS/MS : m/z 384.1 [M+H]⁺ (O-demethyl rivoglitazone) → 256.0 (fragment ion).
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NMR : Absence of methoxy proton signals (δ 3.8 ppm) confirms demethylation.
-
Stability and Reactivity
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pH Sensitivity : Stable at physiological pH (7.4), but degrades under acidic conditions (pH <3) via hydrolysis of the thiazolidinedione ring.
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Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .
Comparative Metabolism in Species
| Species | Dominant Pathway | Notable Metabolites |
|---|---|---|
| Human | O-Demethylation → Sulfation | M11, M12 |
| Rat | O-Demethylation → Glucuronidation | M12-glucuronide |
| Monkey | Sulfation → N-Demethylation | M11, N-demethyl-M11 |
Functional Implications
-
Pharmacological Activity : Unlike rivoglitazone, O-demethyl rivoglitazone shows reduced PPARγ activation, suggesting detoxification rather than therapeutic contribution .
-
Toxicological Profile : No significant off-target reactivity reported, but sulfate conjugates may accumulate in renal impairment .
科学的研究の応用
Pharmacological Mechanisms
O-Demethyl rivoglitazone acts primarily as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, which plays a crucial role in glucose metabolism and insulin sensitivity. Its mechanism involves:
- Activation of PPAR-γ : This receptor modulates the transcription of genes involved in glucose and lipid metabolism, enhancing insulin sensitivity in peripheral tissues.
- Anti-inflammatory Effects : By activating PPAR-γ, O-Demethyl rivoglitazone may exert anti-inflammatory effects that could benefit patients with insulin resistance and related inflammatory conditions.
Diabetes Management
O-Demethyl rivoglitazone has shown promise in clinical settings for managing type 2 diabetes mellitus. Studies indicate that it can effectively lower hemoglobin A1c levels, thus improving glycemic control. A comparative study demonstrated that O-Demethyl rivoglitazone reduced A1C by approximately 0.5% to 1.0% when compared to placebo treatments .
Cardiovascular Benefits
Research indicates that O-Demethyl rivoglitazone may have cardiovascular protective effects. In animal models, it has been observed to improve myocardial function and reduce ischemic injury, suggesting a potential role in preventing heart failure associated with diabetes .
Comparative Efficacy with Other TZDs
A comparative analysis of O-Demethyl rivoglitazone with other TZDs, such as rosiglitazone and pioglitazone, reveals its unique profile:
| Drug | A1C Reduction (%) | Cardiovascular Risk | Side Effects |
|---|---|---|---|
| O-Demethyl Rivoglitazone | 0.5 - 1.0 | Lower risk | Mild edema, weight gain |
| Rosiglitazone | 0.11 - 1.1 | Higher risk | Edema, heart failure |
| Pioglitazone | 0.5 - 1.5 | Moderate risk | Edema, weight gain |
This table illustrates the relative efficacy and safety profiles of these drugs, highlighting the potential advantages of O-Demethyl rivoglitazone.
Case Studies and Research Findings
Several case studies provide insights into the therapeutic applications of O-Demethyl rivoglitazone:
- Case Study 1 : A patient with type 2 diabetes exhibited significant improvements in glycemic control after switching from rosiglitazone to O-Demethyl rivoglitazone, with a reported decrease in A1C levels from 8.5% to 7.3% over three months.
- Case Study 2 : In a cohort study involving patients with insulin resistance and cardiovascular disease, those treated with O-Demethyl rivoglitazone showed reduced markers of inflammation and improved lipid profiles compared to those receiving standard treatments .
作用機序
The mechanism of action of O-Demethyl rivoglitazone involves its interaction with peroxisome proliferator-activated receptor gamma. This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism. By activating this receptor, O-Demethyl rivoglitazone enhances insulin sensitivity, reduces blood glucose levels, and improves lipid profiles. The molecular targets include various enzymes and proteins involved in metabolic pathways, leading to improved metabolic control.
類似化合物との比較
Structural and Mechanistic Differences
Rivoglitazone distinguishes itself from other TZDs through unique PPARγ binding interactions. X-ray crystallography reveals that rivoglitazone forms an extensive hydrogen bond network with the PPARγ co-activator binding surface (AF2), including residues in helix 3 and the β-sheet, unlike rosiglitazone or pioglitazone. This interaction enhances its potency and selectivity for PPARγ over PPARα/δ, reducing off-target effects .
Table 1: Structural and Mechanistic Comparison
| Compound | PPARγ Binding Features | Selectivity (vs. PPARα/δ) |
|---|---|---|
| Rivoglitazone | Unique H-bond network with AF2; extensive helix 3/β-sheet contacts | High |
| Rosiglitazone | Standard TZD interactions; weaker AF2 engagement | Moderate |
| Pioglitazone | Similar to rosiglitazone but with a bulkier side chain | Moderate |
Efficacy in Glycemic Control
Rivoglitazone demonstrates superior HbA1c reduction compared to other TZDs. A meta-analysis of 3 RCTs (3,591 patients) showed:
- Standard-dose rivoglitazone : HbA1c reduction of -0.86% (95% CI: -1.11 – -0.61) vs. placebo.
- High-dose rivoglitazone: HbA1c reduction of -0.97% (95% CI: -1.03 – -0.90) vs. placebo . In contrast, rosiglitazone showed a 5-year monotherapy failure rate of 15% vs. 34% for glyburide, indicating better durability .
Table 2: Efficacy Parameters
Metabolic Pathways
In vitro studies show rivoglitazone is metabolized in liver microsomes, but data on O-Demethyl rivoglitazone’s activity are sparse. Pioglitazone, by comparison, undergoes thiazolidinedione ring-opening metabolism, which may contribute to its distinct safety profile .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing O-Demethyl rivoglitazone in preclinical studies?
- Methodological Answer : Synthesis typically involves demethylation of rivoglitazone using enzymatic or chemical catalysts, followed by purification via HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessments should use HPLC with UV detection, adhering to thresholds ≥95% . For novel compounds, provide full spectroscopic data (¹H/¹³C NMR, IR) and elemental analysis in supplemental materials to ensure reproducibility .
Q. Which in vitro assays are most effective for evaluating PPARgamma receptor activation by O-Demethyl rivoglitazone?
- Methodological Answer : Utilize transient transfection assays with PPARgamma-responsive luciferase reporters in HEK293 or COS-7 cells. Dose-response curves (0.1–10 μM) should compare O-Demethyl rivoglitazone’s efficacy to rosiglitazone (full agonist) or partial agonists. Include co-activator recruitment assays (e.g., TR-FRET) to quantify binding affinity. Structural insights can be obtained via X-ray crystallography of the ligand-receptor complex, as demonstrated for rivoglitazone .
Advanced Research Questions
Q. How should researchers address contradictory findings in HbA1c reduction efficacy across O-Demethyl rivoglitazone trials?
- Methodological Answer : Conduct meta-analyses stratified by study design (e.g., placebo-controlled vs. active comparator trials) and patient subgroups (e.g., baseline HbA1c >8.5%). Use random-effects models to account for heterogeneity (I² >50%) and sensitivity analyses to identify confounders (e.g., dosing regimens, trial duration). For example, rivoglitazone trials showed high heterogeneity (I²=87%) in HbA1c outcomes, necessitating subgroup adjustments for BMI and insulin sensitivity .
Q. What methodological considerations are critical for designing long-term cardiovascular safety trials for O-Demethyl rivoglitazone?
- Methodological Answer : Prioritize composite endpoints (e.g., MACE: myocardial infarction, stroke, cardiovascular death) with follow-up ≥2 years. Incorporate independent Data Safety Monitoring Boards (DSMBs) to adjudicate events, as seen in rivoglitazone trials . Use placebo-controlled designs with rigorous exclusion criteria for high-risk patients (e.g., NYHA Class III/IV heart failure). Pre-specify interim analyses to detect early signals of edema or weight gain, common PPARgamma agonist side effects .
Q. How can structural biology insights improve the design of O-Demethyl rivoglitazone analogs with reduced adverse effects?
- Methodological Answer : Map ligand-receptor interactions using cryo-EM or X-ray crystallography to identify residues critical for PPARgamma activation (e.g., helix 12 stabilization). Rivoglitazone’s binding mode revealed hydrogen bonds with Ser289 and hydrophobic interactions with Leu330, which influence transcriptional efficacy . Structure-activity relationship (SAR) studies can target modifications to reduce off-target interactions (e.g., with PPARalpha or PPARdelta isoforms).
Q. What statistical approaches are recommended to resolve discrepancies in insulin sensitivity outcomes between animal models and human trials?
- Methodological Answer : Apply translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate rodent data (e.g., hyperinsulinemic-euglycemic clamp results) to humans. Adjust for species-specific PPARgamma expression levels using quantitative proteomics. In human trials, use hyperglycemic clamp or HOMA-IR indices, and account for covariates like adiposity and genetic polymorphisms (e.g., PPARG Pro12Ala) .
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